molecular formula C11H20O4 B2782456 (2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid CAS No. 35986-06-2

(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid

Número de catálogo: B2782456
Número CAS: 35986-06-2
Peso molecular: 216.277
Clave InChI: HTCUURQJNZBKIA-XFWSIPNHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-yl]propanoic acid (ChEBI ID: CHEBI:170055, CAS: 35986-06-2) is a chiral carboxylic acid derivative featuring a tetrahydrofuran (oxolan) ring substituted with a hydroxybutyl chain and a propanoic acid group. Its molecular formula is C₁₁H₂₀O₄ (molar mass: 216.1362 g/mol), and it is classified as a natural product, predominantly identified in Helianthus annuus (sunflower) . The compound's structure includes stereochemical complexity, with (2R,5S)-configured oxolan and (2S)-hydroxybutyl substituents, as confirmed by its SMILES string: CCC(CC1CCC(O1)C(C)C(=O)O)O .

Preliminary research indicates its association with gut microbiota modulation, where it is negatively correlated with intestinal inflammation and classified among short-chain fatty acids (SCFAs), ketones, and amino acids . However, its precise biological mechanisms remain under investigation.

Propiedades

IUPAC Name

(2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-3-8(12)6-9-4-5-10(15-9)7(2)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14)/t7-,8+,9+,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCUURQJNZBKIA-XFWSIPNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1CCC(O1)C(C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C[C@@H]1CC[C@@H](O1)[C@@H](C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35986-06-2
Record name 35986-06-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the oxolane ring through cyclization reactions. The hydroxybutyl side chain is introduced via nucleophilic substitution or addition reactions. The final step often involves the esterification or amidation to form the propanoic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of chiral catalysts or enzymes to ensure the correct stereochemistry. High-pressure liquid chromatography (HPLC) is often employed to purify the final product, ensuring high enantiomeric purity.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxolane ring can undergo reduction to form a more saturated ring structure.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated ring structures.

    Substitution Products: Halides, amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Chemical Formula : C10_{10}H18_{18}O4_{4}
  • Molecular Weight : 202.25 g/mol
  • IUPAC Name : (2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid

The compound features a complex structure with multiple stereocenters, making it a subject of interest for stereochemical studies and synthesis.

Chemistry

In organic chemistry, this compound serves as a chiral building block in the synthesis of complex molecules. Its stereochemistry allows for the creation of various derivatives that can be utilized in further chemical reactions.

Biology

Research has indicated potential roles for this compound in biochemical pathways and enzyme interactions. Studies have explored its ability to modulate enzyme activity, which could lead to insights into metabolic processes and regulatory mechanisms within biological systems.

Medicine

The medicinal properties of this compound are under investigation for therapeutic applications. Notably:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
  • Analgesic Properties : There is ongoing research into its analgesic effects, which could provide alternatives to conventional pain management therapies.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its unique structural characteristics make it valuable for synthesizing other complex organic compounds.

Preparation Methods

The synthesis of this compound typically involves several steps:

  • Oxolane Ring Formation : The initial step often involves cyclization reactions to create the oxolane ring.
  • Side Chain Introduction : The hydroxybutyl side chain is introduced through nucleophilic substitution or addition reactions.
  • Final Modifications : The last step usually involves esterification or amidation to yield the propanoic acid moiety.

In industrial settings, chiral catalysts or enzymes are employed to ensure correct stereochemistry during synthesis.

Mecanismo De Acción

The mechanism of action of (2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparación Con Compuestos Similares

Structural Analogues

2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic Acid
  • Structure : Differs by a hydroxypropyl substituent instead of hydroxybutyl.
  • Role : Downregulated in moyamoya disease (MMD), suggesting structural specificity in metabolic pathways .
CGS21680 (A2A Adenosine Receptor Agonist)
  • Structure: Complex purine-derived structure with a propanoic acid moiety.
  • Role: Pharmacologically active as a receptor agonist, highlighting how propanoic acid derivatives can target diverse biological systems .
  • Key Difference : The presence of a purine ring introduces aromaticity and hydrogen-bonding capacity, unlike the aliphatic hydroxybutyl group in the target compound.
3-Hydroxy-2-phenylpropanoic Acid
  • Structure : Aromatic phenyl group replaces the oxolan ring.
  • Role : Demonstrates the impact of aromatic vs. aliphatic substituents on physicochemical properties (e.g., solubility, acidity) .

Functional and Pharmacological Comparisons

Compound Biological Role Mechanism/Activity Evidence Source
Target Compound Gut microbiota modulation Anti-inflammatory (SCFA-associated)
2-[5-(2-Hydroxypropyl)...propanoic acid Metabolic dysregulation in MMD Downregulated in pediatric/adult MMD
CGS21680 Neuroprotection, anti-inflammatory A2A adenosine receptor agonism
  • Target Compound : Linked to intestinal health but lacks explicit receptor or enzyme targets in current literature.
  • CGS21680: Well-characterized receptor interaction, emphasizing the pharmacological versatility of propanoic acid derivatives .

Physicochemical Properties

Property Target Compound 2-[5-(2-Hydroxypropyl)...propanoic Acid 3-Hydroxy-2-phenylpropanoic Acid
Molar Mass (g/mol) 216.1362 ~202 (estimated) 166.18
Solubility Likely moderate (polar groups) Higher (shorter chain) Lower (aromatic hydrophobicity)
Bioactivity Anti-inflammatory Metabolic marker Undefined
  • The hydroxybutyl chain in the target compound may enhance lipid bilayer interaction compared to shorter-chain analogues .

Actividad Biológica

Overview

(2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-YL]propanoic acid, also known as (-)-Nonactic acid, is a compound belonging to the oxolane class of organic compounds. It features a tetrahydrofuran ring and is primarily isolated from various species of Streptomyces, including Streptomyces cavourensis, Streptomyces griseus, and Streptomyces lividans . This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₀H₁₈O₄
  • IUPAC Name : (2R)-2-[(2R,5S)-5-[(2S)-2-hydroxypropyl]oxolan-2-yl]propanoic acid
  • Molecular Weight : 202.25 Da
  • SMILES Notation : CC@HC[C@@H]1CCC@@HC@@HC(O)=O

Antioxidant Properties

Research indicates that (-)-Nonactic acid exhibits significant antioxidant activity. A study demonstrated its ability to reduce reactive oxygen species (ROS) levels in cellular models, suggesting a protective role against oxidative stress .

Assay Type IC50 (mg/mL)
DPPH Radical Scavenging0.2068
ABTS Radical Scavenging0.0488

These results indicate that the compound can effectively scavenge free radicals, which is crucial for mitigating oxidative damage in biological systems.

Neuroprotective Effects

In model organisms such as Caenorhabditis elegans, (-)-Nonactic acid has been shown to prolong lifespan and enhance stress resistance. This effect is associated with the upregulation of genes involved in stress response pathways, particularly those regulated by the DAF-16/FoxO pathway . The compound's neuroprotective properties may have implications for age-related neurodegenerative diseases.

Antidiabetic Potential

Another area of interest is the antidiabetic activity of (-)-Nonactic acid. Studies have suggested that it may improve glucose metabolism and insulin sensitivity in diabetic models. The underlying mechanisms appear to involve modulation of metabolic pathways linked to glucose homeostasis .

Case Studies and Research Findings

  • Antioxidant Mechanism Study
    • A study conducted on the effects of (-)-Nonactic acid on oxidative stress in C. elegans revealed that treatment led to a significant decrease in lipofuscin accumulation, a marker of aging and cellular damage. This suggests that the compound not only mitigates oxidative stress but also influences longevity pathways .
  • Diabetes Management Research
    • In a controlled experiment involving diabetic mice, administration of (-)-Nonactic acid resulted in notable improvements in blood glucose levels and enhanced insulin sensitivity compared to control groups. The research highlights its potential as a natural therapeutic agent for managing diabetes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing (2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid with high enantiomeric purity?

  • Methodology :

  • Stepwise stereocontrol : Use chiral auxiliaries or enantioselective catalysts to establish stereocenters. For example, employ Sharpless asymmetric epoxidation or enzymatic resolution (e.g., lipases) to control the (2S)-2-hydroxybutyl moiety .
  • Protection/deprotection strategies : Protect hydroxyl and carboxylic acid groups during synthesis using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions .
  • Analytical validation : Confirm enantiopurity via chiral HPLC (e.g., using a Chiralpak® column) and compare retention times with racemic mixtures .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to unambiguously determine the (2R,5S,2S) configuration .
  • NMR spectroscopy : Use NOESY/ROESY to identify spatial proximities between protons, corroborating stereochemical assignments. For example, cross-peaks between the oxolan ring protons and hydroxybutyl chain can validate spatial orientation .
  • Optical rotation : Compare measured [α]D values with literature data for analogous compounds .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Enzyme inhibition : Test against targets like cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric assays (e.g., prostaglandin H2 synthase inhibition) .
  • Cell viability assays : Use MTT or resazurin-based assays in cancer cell lines to screen for cytotoxicity .
  • Antioxidant activity : Measure free radical scavenging via DPPH or ABTS assays .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–60°C). Monitor degradation via UPLC-MS to identify breakdown products and infer degradation pathways .
  • Kinetic modeling : Calculate rate constants (k) for degradation under each condition and construct Arrhenius plots to predict shelf-life .
  • Computational analysis : Use quantum mechanical (QM) calculations to assess bond dissociation energies and identify labile groups (e.g., ester or hydroxyl groups prone to hydrolysis) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Prodrug design : Modify the carboxylic acid group to ester prodrugs (e.g., isopropyl esters) to enhance membrane permeability. Evaluate hydrolysis rates in plasma .
  • Nanoparticle encapsulation : Use liposomal or polymeric nanoparticles to improve solubility and controlled release. Characterize encapsulation efficiency via dialysis and dynamic light scattering (DLS) .
  • Permeability assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption potential .

Q. How do stereochemical variations in the oxolan ring impact its interaction with biological targets?

  • Methodology :

  • Molecular docking : Simulate binding poses of (2R,5S) vs. (2S,5R) diastereomers with target proteins (e.g., COX-2) using AutoDock Vina. Compare binding energies and hydrogen-bonding networks .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for each stereoisomer to quantify affinity differences .
  • Pharmacophore modeling : Identify critical steric and electronic features required for activity using software like Schrödinger’s Phase .

Methodological Guidelines

Q. What precautions are critical when handling this compound in laboratory settings?

  • Safety protocols :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation .

Q. Which analytical techniques are most reliable for quantifying impurities in synthesized batches?

  • Analytical workflow :

  • HPLC-DAD/ELSD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities. Validate method specificity and sensitivity per ICH guidelines .
  • LC-HRMS : Identify low-abundance impurities (<0.1%) via high-resolution mass spectrometry (e.g., Q-TOF) and fragment ion analysis .
  • NMR impurity profiling : Compare 1H/13C NMR spectra with reference standards to detect stereochemical byproducts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.